Diallyl pentaerythritol

概要

説明

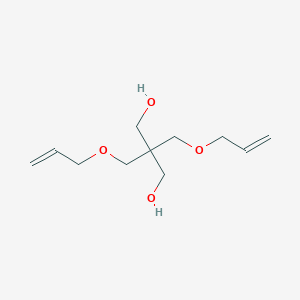

Diallyl pentaerythritol is an organic compound with the molecular formula C11H20O4. It is a derivative of pentaerythritol, where two of the hydroxyl groups are replaced by allyl groups. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Diallyl pentaerythritol can be synthesized through a base-catalyzed reaction involving pentaerythritol and allyl bromide. The reaction typically occurs in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows: [ \text{Pentaerythritol} + 2 \text{Allyl Bromide} \rightarrow \text{this compound} + 2 \text{Hydrobromic Acid} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of a three-phase transfer catalyst, such as tetrabutylammonium bromide supported on alumina. This method enhances the reaction efficiency and selectivity, resulting in higher yields and purity of the final product .

化学反応の分析

Types of Reactions: Diallyl pentaerythritol undergoes various chemical reactions, including:

Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Polymerization: The allyl groups can undergo polymerization, leading to the formation of cross-linked polymer networks.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.

Major Products Formed:

Oxidation: Epoxides and hydroxylated derivatives.

Substitution: Ethers and esters.

Polymerization: Cross-linked polymers with enhanced mechanical properties.

科学的研究の応用

Synthesis and Properties

Diallyl pentaerythritol is synthesized through the allylation of pentaerythritol, which can be achieved using various methods, including the reaction with allyl alcohol in the presence of catalysts. The resulting compound possesses multiple allyl groups, which contribute to its reactivity and utility in polymerization processes.

Key Properties:

- Thermal Stability: DAPE exhibits high thermal stability, making it suitable for applications that require resistance to heat.

- Flame Retardancy: It has been shown to enhance the flame retardancy of polymers when incorporated into their formulations, as evidenced by studies on polyamide 66 (PA66) where the addition of DAPE significantly improved the material's flame resistance characteristics .

Flame Retardant Additives

One of the primary applications of DAPE is as a flame retardant additive in various polymer matrices. When incorporated into PA66, DAPE enhances the material's flame retardancy by improving its limited oxygen index (LOI) and reducing peak heat release rates during combustion.

| Material | Flame Retardancy Index | Peak Heat Release Rate Reduction | Average Effective Heat of Combustion Reduction |

|---|---|---|---|

| PA66 with DAPE | 1.4 | 26.5% | 19.3% |

| Pure PA66 | - | - | - |

The incorporation of DAPE leads to the formation of compact char layers during combustion, which act as a barrier to further combustion .

Enhancing Mechanical Properties

DAPE has been explored for its ability to modify the mechanical properties of polymers. Its incorporation can lead to improved viscoelastic behavior and enhanced load-bearing capacity in synthetic oils and other polymer-based materials .

Research on PA66

A comprehensive study investigated the effects of incorporating DAPE into PA66 formulations. The results indicated that blends containing DAPE exhibited superior rheological properties compared to pure PA66, suggesting enhanced processing characteristics and mechanical performance due to physical interactions between DAPE and PA66 at elevated temperatures .

Use in Coatings and Adhesives

This compound has also been utilized in the formulation of coatings and adhesives due to its ability to undergo thiol-ene "click" chemistry reactions. This application allows for the creation of hyperbranched polymers with desirable properties such as increased adhesion strength and chemical resistance .

作用機序

The mechanism of action of diallyl pentaerythritol involves its ability to undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, modulating their activity. For example, the oxidation of allyl groups can generate epoxides, which are known to interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects .

類似化合物との比較

Pentaerythritol: A polyol with four hydroxyl groups, used in the production of explosives, plastics, and paints.

Neopentyl Glycol: A diol with two hydroxyl groups, used in the production of polyesters and plasticizers.

Trimethylolethane: A triol with three hydroxyl groups, used in the production of alkyd resins and coatings.

Uniqueness of Diallyl Pentaerythritol: this compound is unique due to the presence of both allyl and hydroxyl groups, which confer distinct reactivity and versatility. The allyl groups enable polymerization and cross-linking reactions, while the hydroxyl groups allow for further functionalization. This combination makes it a valuable compound in various industrial and research applications.

生物活性

Diallyl pentaerythritol (DAPE) is a compound derived from pentaerythritol, known for its potential biological activities. This article explores the biological activity of DAPE, including its effects on cellular processes, antioxidant properties, and its role in various therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of multiple allyl groups attached to a pentaerythritol backbone. This structure contributes to its reactivity and potential biological effects. The molecular formula for DAPE is .

Biological Activity Overview

DAPE exhibits several biological activities that can be summarized as follows:

- Antioxidant Activity : DAPE has been shown to exhibit significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that DAPE can modulate inflammatory pathways, potentially reducing inflammation-related damage in tissues.

- Antimicrobial Properties : Preliminary studies suggest that DAPE may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in therapeutic applications.

Antioxidant Activity

A study conducted on the antioxidant capacity of DAPE demonstrated that it effectively scavenges reactive oxygen species (ROS). The mechanism involves the activation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play crucial roles in cellular defense against oxidative damage.

| Study | Method | Findings |

|---|---|---|

| In vitro assays | DAPE significantly reduced ROS levels in human cell lines. | |

| Animal model | Administration of DAPE improved antioxidant enzyme activity in liver tissues. |

Anti-inflammatory Effects

DAPE's anti-inflammatory properties were evaluated in various models. It was found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential in managing inflammatory diseases.

| Study | Model | Results |

|---|---|---|

| LPS-stimulated macrophages | Reduced levels of iNOS and COX-2 expression. | |

| Arthritis model | Decreased swelling and pain indicators. |

Antimicrobial Activity

Emerging research has indicated that DAPE may have antimicrobial effects against certain bacteria and fungi. This property could be leveraged for developing new antimicrobial agents.

Case Studies

-

Case Study on Oxidative Stress :

A clinical trial involving patients with oxidative stress-related conditions showed that supplementation with DAPE led to significant improvements in biomarkers of oxidative damage, including reduced malondialdehyde (MDA) levels. -

Case Study on Inflammatory Diseases :

In a cohort study involving patients with rheumatoid arthritis, those treated with DAPE exhibited reduced joint inflammation and improved quality of life measures compared to a control group.

特性

IUPAC Name |

2,2-bis(prop-2-enoxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-3-5-14-9-11(7-12,8-13)10-15-6-4-2/h3-4,12-13H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSWSKVODYPNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CO)(CO)COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。